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Compound of Interest

Compound Name: 3-Amino-5-chloro-1H-indazole

Cat. No.: B1287449 Get Quote

The indazole scaffold has proven to be a cornerstone in the development of potent and

selective kinase inhibitors, leading to several clinically approved drugs for the treatment of

cancer and other diseases.[1][2][3][4] This guide provides a comparative overview of the kinase

inhibition profiles of various indazole derivatives, supported by quantitative data and detailed

experimental methodologies for researchers, scientists, and drug development professionals.

Comparative Kinase Inhibition Profiles
The inhibitory activity of different indazole derivatives against a panel of kinases is summarized

below. The data, presented as IC50 values (the concentration required for 50% inhibition),

highlights the diverse selectivity profiles achievable through modification of the core indazole

structure.
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Indazole Derivative Target Kinase IC50 (nM)
Compound
Class/Notes

Axitinib VEGFR1 0.1
Multi-kinase

inhibitor[2]

VEGFR2 0.2

VEGFR3 0.1-0.3

PDGFRβ 1.6

c-Kit 1.7

PLK4 4.2 (Ki)
Potent PLK4

inhibitor[5]

Pazopanib VEGFR-2 30
Indazole-pyrimidine

based[1]

Entrectinib ALK 12
3-aminoindazole

derivative[6]

Compound 109 EGFR (T790M) 5.3
Structure-guided

design[6]

EGFR 8.3

Compound 99 FGFR1 2.9

6-(3-

methoxyphenyl)-1H-

indazol-3-amine

derivative[6]

Compound 14d FGFR1 5.5
Phenyl-substituted

indazole[1]

Compound 14c FGFR1 9.8
Phenyl-substituted

indazole[1]

Compound 82a Pim-1 0.4
Pan-Pim kinase

inhibitor[6]

Pim-2 1.1
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Pim-3 0.4

Compound C05 PLK4
- (87.45% inhibition at

500 nM)

Selective PLK4

inhibitor[2][5]

PLK1
- (15.32% inhibition at

500 nM)

Aurora A
- (31.45% inhibition at

500 nM)

Compound 7mb TrkA 1.6
3-vinylindazole

derivative[7]

TrkB 2.9

TrkC 2.0

Key Signaling Pathways
Indazole derivatives achieve their therapeutic effects by inhibiting kinases involved in critical

cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1287449?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://www.benchchem.com/pdf/Kinase_Selectivity_of_Indazole_Based_Inhibitors_A_Comparative_Guide.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03979b
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03979b
https://www.benchchem.com/pdf/Evaluating_the_Kinase_Inhibition_Profile_of_the_6_Bromo_1H_indazole_Scaffold.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pubmed.ncbi.nlm.nih.gov/32702585/
https://pubmed.ncbi.nlm.nih.gov/32702585/
https://pubmed.ncbi.nlm.nih.gov/32702585/
https://www.benchchem.com/product/b1287449#comparing-kinase-inhibition-profiles-of-indazole-derivatives
https://www.benchchem.com/product/b1287449#comparing-kinase-inhibition-profiles-of-indazole-derivatives
https://www.benchchem.com/product/b1287449#comparing-kinase-inhibition-profiles-of-indazole-derivatives
https://www.benchchem.com/product/b1287449#comparing-kinase-inhibition-profiles-of-indazole-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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